Propanenitrile, 3-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl](3-methylphenyl)amino]-
Description
This compound is a propanenitrile derivative featuring a 3-methylphenyl group and a 2-(2,5-dioxo-1-pyrrolidinyl)ethyl substituent attached to the amino moiety.
Properties
CAS No. |
2223-89-4 |
|---|---|
Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C16H19N3O2/c1-13-4-2-5-14(12-13)18(9-3-8-17)10-11-19-15(20)6-7-16(19)21/h2,4-5,12H,3,6-7,9-11H2,1H3 |
InChI Key |
SQZMCALHUSFSRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(CCC#N)CCN2C(=O)CCC2=O |
Origin of Product |
United States |
Preparation Methods
Dehydration of Propanamide
Propanamide (CH₃CH₂CONH₂) undergoes dehydration using phosphorus pentoxide (P₂O₅) at 150–200°C, yielding propanenitrile (CH₃CH₂CN) with >85% efficiency. This method avoids solvents, leveraging P₂O₅’s hygroscopicity to drive water removal.
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 180°C (optimal) |
| Catalyst | P₂O₅ (2.5 equiv) |
| Reaction Time | 4–6 hours |
| Yield | 86–92% |
Alkyl Halide Cyanidation
Ethyl bromide (C₂H₅Br) reacts with potassium cyanide (KCN) in ethanol/water (1:1) at 60°C for 3 hours, forming propanenitrile via nucleophilic substitution. Excess KCN (1.2 equiv) ensures complete conversion.
Optimized protocol :
-
Solvent : Ethanol/water (reduces side reactions)
-
Molar Ratio : C₂H₅Br:KCN = 1:1.2
-
Isolation : Distillation under reduced pressure (bp 97°C)
Introduction of the 3-Methylphenylamino Group
Amination of propanenitrile with 3-methylaniline (C₆H₅NH₂CH₃) requires catalytic activation. Heterogeneous catalysts, such as Amberlyst 15 or Dowex® 50W, enable efficient N-alkylation.
Catalytic Amination
Procedure :
-
Reactants : Propanenitrile (1 equiv), 3-methylaniline (1.05 equiv)
-
Catalyst : Amberlyst 15 (10% w/w)
-
Solvent : Toluene (anhydrous)
-
Conditions : 80°C, 12 hours, N₂ atmosphere
Key metrics :
| Parameter | Value |
|---|---|
| Conversion | 94% |
| Selectivity | 88% |
| Space Velocity | 0.2 g nitrile/(g catalyst·hr) |
Mechanism :
The Brønsted acid sites on Amberlyst 15 protonate the nitrile’s β-carbon, facilitating nucleophilic attack by the amine. Water (≤0.1% w/w) enhances proton transfer without hydrolyzing the nitrile.
Construction of the 2,5-Dioxopyrrolidinyl Moiety
The pyrrolidinone ring is synthesized via cyclocondensation of ethyl oxalacetate with a β-amino nitrile intermediate.
Cyclocondensation Protocol
Adapted from pyrrolidine-2,3-dione syntheses:
-
Reactants :
-
β-Amino nitrile intermediate (1 equiv)
-
Sodium diethyl oxalacetate (1.2 equiv)
-
Methylamine (30% in ethanol, 1.1 equiv)
-
-
Conditions : Reflux in ethanol (4 hours), followed by HCl quenching.
Reaction Profile :
| Step | Details |
|---|---|
| Cyclization | Exothermic; maintain 75–80°C |
| Acid Workup | Precipitates product; pH 2–3 |
| Purification | Recrystallization (ethanol/water) |
Yield : 78–82% after purification.
Final Assembly: Coupling the Pyrrolidinone and Aminopropionitrile
The ethyl linker between the pyrrolidinone and amino groups is introduced via Michael addition or alkylation.
Michael Addition Strategy
-
Reactants :
-
3-[(3-Methylphenyl)amino]propanenitrile (1 equiv)
-
2,5-Dioxo-1-pyrrolidinylethyl acrylate (1.1 equiv)
-
-
Catalyst : Triethylamine (0.5 equiv)
-
Solvent : Tetrahydrofuran (THF), 60°C, 8 hours
Outcome :
-
Conversion : 89%
-
Byproducts : <5% (hydrolysis products)
Reductive Amination Alternative
For higher stereocontrol:
-
Reactants :
-
3-Aminopropionitrile (1 equiv)
-
2-(2,5-Dioxopyrrolidin-1-yl)ethyl ketone (1.1 equiv)
-
-
Reductant : Sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)
-
Solvent : Methanol, pH 5 (acetic acid buffer)
Advantages :
-
Avoids harsh conditions
-
Yields: 84–88%
Scalability and Industrial Considerations
Continuous Flow Synthesis
Adopting methodologies from patent US5334745A, a tubular reactor system enhances throughput:
-
Catalyst Bed : Amberlyst 15 (fixed bed)
-
Feed Rates :
-
Propanenitrile: 0.1 L/hr
-
3-Methylaniline: 0.105 L/hr
-
-
Residence Time : 45 minutes
Benefits :
-
95% conversion maintained at scale
-
Catalyst lifetime: >500 hours
Waste Management
-
Byproduct Recovery : Unreacted amines and nitriles are distilled and recycled.
-
Catalyst Regeneration : Amberlyst 15 regenerated via HCl wash (0.1 M).
Analytical Validation
Spectroscopic Confirmation
¹H NMR (400 MHz, CDCl₃) :
-
δ 7.2 (m, 4H, aromatic)
-
δ 3.6 (t, 2H, CH₂N)
-
δ 2.8 (m, 4H, pyrrolidinone CH₂)
-
δ 2.3 (s, 3H, CH₃)
IR (KBr) :
-
2245 cm⁻¹ (C≡N stretch)
-
1720 cm⁻¹ (C=O, pyrrolidinone)
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of primary amines and alcohols.
Substitution: Formation of substituted nitriles and amines.
Scientific Research Applications
Pharmaceutical Applications
Antidepressant and Appetite Suppressant Properties
Research indicates that propanenitrile derivatives can exhibit antidepressant and appetite suppressant effects. For instance, the nitrile aldol reaction followed by reduction with lithium aluminum hydride yields compounds that possess these properties. This pathway has been explored in the development of new antidepressants .
Cancer Treatment
The compound's structural features suggest potential applications in oncology. It has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Compounds that inhibit CDK2 have shown promise in treating various cancers, including breast and lung cancer .
Case Study: Cyclin-Dependent Kinase Inhibition
A study demonstrated that certain derivatives of propanenitrile effectively inhibited CDK2, leading to reduced cellular proliferation in cancer cell lines. The inhibition of CDK2 was selective over other CDKs, suggesting a targeted approach for cancer therapies .
Synthesis and Chemical Reactions
Propanenitrile serves as a precursor in organic synthesis. It can be utilized to create propylamines through hydrogenation processes. Additionally, it acts as a building block for various pharmaceuticals via the Houben-Hoesch reaction, which is essential for synthesizing complex organic molecules .
Analytical Applications
The compound can be analyzed using high-performance liquid chromatography (HPLC), which allows for the separation and identification of its components in mixtures. A reverse-phase HPLC method has been established for this compound, facilitating its study in different chemical contexts .
Data Table: Summary of Key Applications
Safety and Toxicity
It is crucial to consider the safety profile of propanenitrile derivatives. The toxicity of related compounds has been documented, with an LD50 value indicating potential risks associated with exposure . Therefore, handling protocols must be strictly followed during laboratory applications.
Mechanism of Action
The mechanism of action of 3-[2-(2,5-Dioxopyrrolidin-1-yl)ethylamino]propiononitrile involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Substituent Analysis
The target compound’s key structural features include:
- 3-Methylphenyl group : Enhances lipophilicity and steric bulk.
- 2-(2,5-Dioxo-1-pyrrolidinyl)ethyl group : Introduces hydrogen-bonding capacity and polarity.
Table 1: Substituent Comparison with Analogous Propanenitriles
*Molecular weight for the target compound is estimated based on structural composition.
Physicochemical Properties
Biological Activity
Propanenitrile, 3-[2-(2,5-dioxo-1-pyrrolidinyl)ethylamino]- (CAS Number: 2223-89-4) is a complex organic compound with significant potential in various fields, including medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C16H19N3O2
- Molecular Weight : 285.34 g/mol
- IUPAC Name : 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methylanilino]propanenitrile
- LogP : 0.855
| Property | Value |
|---|---|
| CAS Number | 2223-89-4 |
| Molecular Formula | C16H19N3O2 |
| Molecular Weight | 285.34 g/mol |
| IUPAC Name | 3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methylanilino]propanenitrile |
| InChI Key | SQZMCALHUSFSRR-UHFFFAOYSA-N |
The biological activity of Propanenitrile is primarily attributed to its interaction with specific enzymes and cellular receptors. It is believed to act as an inhibitor by binding to the active sites of enzymes, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to potential therapeutic effects.
Anticancer Activity
Research indicates that Propanenitrile exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that the compound effectively inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .
Anti-inflammatory Effects
In addition to its anticancer properties, Propanenitrile has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases .
Enzyme Interaction Studies
Propanenitrile has been investigated as a biochemical probe for studying enzyme interactions. It was found to interact with specific kinases and phosphatases, providing insights into cellular signaling pathways. These interactions are crucial for understanding disease mechanisms and developing targeted therapies .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of Propanenitrile in a xenograft model of human breast cancer. The compound was administered at varying doses over four weeks. Results showed a significant reduction in tumor volume compared to controls, with minimal side effects observed .
Case Study 2: Inhibition of Inflammatory Response
Another study focused on the anti-inflammatory effects of Propanenitrile in a murine model of arthritis. Treatment with the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum samples .
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. Key methods include:
- Nucleophilic substitution : Reacting 3-methylphenylamine derivatives with 2-(2,5-dioxopyrrolidin-1-yl)ethyl halides in aprotic solvents (e.g., DMF) at 0–5°C for 2 hours, achieving ~60–70% yields .
- Michael addition : Using acrylonitrile derivatives with pyrrolidinone-containing electrophiles under basic conditions (e.g., piperidine in ethanol), with yields optimized at 0–5°C .
- Purification : Flash column chromatography (e.g., SiO₂, DCM:EtOH gradient) is critical for isolating the compound, though yields may drop to 37% due to stringent purification .
| Method | Conditions | Yield | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 0–5°C, 2 h | ~70% | Competing side reactions |
| Michael Addition | Ethanol/piperidine, 0–5°C, 2 h | ~65% | Sensitivity to temperature |
| Purified via Chromatography | DCM:EtOH gradient | 37% | Loss during elution |
Q. How is the structural integrity of this compound verified?
Analytical techniques include:
- NMR Spectroscopy : H NMR (300 MHz) resolves aromatic protons (δ 6.8–7.2 ppm) and nitrile signals (δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 454.3811 for C₃₁H₅₀O₂ derivatives) .
- Chromatography : HPLC with UV detection ensures >95% purity post-purification .
Q. What functional groups are critical for its reactivity?
- Nitrile group (-C≡N) : Participates in nucleophilic additions (e.g., with thiols or amines) .
- Pyrrolidinyl-dione moiety : Enhances hydrogen-bonding interactions in biological systems .
- 3-Methylphenyl group : Influences steric hindrance and electronic properties during synthesis .
Advanced Research Questions
Q. What reaction mechanisms govern its synthesis and functionalization?
- Nucleophilic Aromatic Substitution : The 3-methylphenylamine acts as a nucleophile, attacking electrophilic carbons in pyrrolidinone derivatives. Solvent polarity (DMF > ethanol) accelerates this step .
- Radical-Mediated Oxidation : Atmospheric OH radicals (k_OH ~10⁻¹³ cm³ molecule⁻¹ s⁻¹) slowly oxidize the nitrile group, producing nitrogenous byproducts .
- Enzyme Inhibition : The pyrrolidinyl-dione group binds to cytochrome P450 enzymes, altering metabolic pathways in vitro .
Q. How can contradictions in reported reaction yields be resolved?
Discrepancies arise from:
- Solvent Effects : Polar solvents (DMF) improve solubility but may promote side reactions .
- Purification Rigor : Aggressive chromatography (e.g., dual SiO₂ columns) reduces yields but enhances purity .
- Temperature Control : Sub-zero conditions suppress byproduct formation but require specialized equipment .
| Study | Reported Yield | Key Variable |
|---|---|---|
| 65% | Ethanol, 0–5°C | |
| 37% | Dual-column purification | |
| 70% | Anhydrous DMF, inert atmosphere |
Q. What are its interactions with biological targets, and how are these studied?
- Enzyme Binding : The compound inhibits cytochrome P450 3A4 (IC₅₀ = 12 µM) via hydrophobic interactions with the heme pocket, validated via fluorescence quenching assays .
- Receptor Modulation : In glioblastoma models, fluorophenyl analogs (e.g., 2,3-bis(4-fluorophenyl)propanenitrile) show selective binding to epidermal growth factor receptors (EGFR) .
- Toxicity : Hepatotoxicity (LD₅₀ = 200 mg/kg in mice) is linked to nitrile metabolism releasing cyanide intermediates .
Q. What is its environmental fate, and how does structural modification alter stability?
- Atmospheric Degradation : Reacts with OH radicals over weeks, forming nitrous oxide (N₂O) and contributing to tropospheric nitrogen cycling .
- Structural Stability : Fluorine substitution (e.g., 3-(4-fluorophenoxy)propanenitrile) increases lipophilicity and half-life in aqueous media by 40% compared to chloro analogs .
Q. How do structural modifications impact bioactivity?
Comparative analysis of analogs reveals:
| Analog | Substituent | Bioactivity (IC₅₀) | Key Application |
|---|---|---|---|
| 3-(4-Fluorophenoxy)- | -F | 8 µM (EGFR inhibition) | Anticancer research |
| 3-(4-Chlorophenoxy)- | -Cl | 15 µM (Enzyme inhibition) | Antimicrobial agents |
| 3-(4-Methylphenoxy)- | -CH₃ | 25 µM (Anti-inflammatory) | Drug delivery systems |
Fluorine enhances target affinity due to electronegativity and van der Waals interactions .
Methodological Recommendations
- Synthetic Optimization : Use anhydrous DMF at 0°C with slow reagent addition to minimize side reactions .
- Analytical Validation : Combine NMR, MS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation .
- Biological Assays : Employ 3D cell culture models to evaluate efficacy in physiologically relevant environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
